3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cross-coupling Regioselectivity Suzuki-Miyaura

Researchers synthesizing imidazo[1,2-a]pyridine-based kinase inhibitors or anti-TB agents often encounter regioisomer mismatch, leading to failed syntheses. This building block provides three orthogonally reactive handles in the correct positional arrangement: • C3-Br activated by C2-CHO for efficient Pd-catalyzed cross-coupling • C2-aldehyde enables sequential one-pot Knoevenagel condensation • C7-methyl adds ~0.6 LogP for CNS drug-like permeability Procure the correct regioisomer to ensure synthetic success.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 1313712-52-5
Cat. No. B597463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
CAS1313712-52-5
Synonyms3-BroMo-7-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)Br)C=O
InChIInChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3
InChIKeyYQGGZWQDUAEDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde: Overview


3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1313712-52-5; MF C₉H₇BrN₂O; MW 239.07) is a fused imidazo[1,2-a]pyridine heterocycle bearing three orthogonally reactive functional handles: a bromine atom at the C3 position, a methyl group at C7, and an aldehyde at C2 . The compound belongs to the privileged imidazo[1,2-a]pyridine scaffold, widely recognized for its occurrence in FDA-approved drugs (zolpidem, alpidem, olprinone) and its demonstrated anti-tubercular, anticancer, and kinase-inhibitory activities [1]. Its specific substitution pattern distinguishes it from multiple regioisomeric analogs (e.g., 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, CAS 1072944-75-2; 8-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, CAS 2743155-12-4) and from the non-methylated parent 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 59938-40-8), providing a unique vector set for sequential derivatization strategies .

1
Synthetic Strategy Orthogonal C3-Br/C2-CHO handles for sequential cross-coupling cascades
2
Scaffold Context Privileged imidazo[1,2-a]pyridine core for anti-TB and kinase inhibitor screening
3
Physicochemical Profile C7-methyl group enhances drug-likeness (LogP 2.22) for CNS-targeted libraries

Uniqueness of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde


Imidazo[1,2-a]pyridine building blocks are not functionally interchangeable. The position of the bromine atom—C3 versus C6, C8, or C5—dictates the regiochemical outcome of palladium-catalyzed cross-coupling reactions, with the C2 substituent exerting a dominant electronic influence on oxidative addition rates at the halogen-bearing carbon [1]. In the target compound, the electron-withdrawing C2-aldehyde activates the C3–Br bond for Suzuki-Miyaura coupling while simultaneously providing a second reactive center for Knoevenagel condensation, enabling sequential one-pot cascades that are inaccessible to C3-carbaldehyde regioisomers or non-brominated analogs [2]. The C7-methyl group further contributes ≈0.6 LogP unit increase in lipophilicity relative to the non-methylated 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (MW 225.04, LogP ~1.6 for unsubstituted parent scaffold), altering membrane permeability and target-binding profiles in downstream biological applications [3]. Substituting a regioisomer without accounting for these positional electronic, steric, and physicochemical differences can lead to divergent reaction yields, altered biological potency, and failed synthetic routes.

Attribute
Target Compound
Regioisomer / Analog Mismatch
Reactivity
C3-Br activated by electron-withdrawing C2-CHO for efficient oxidative addition
C6/C8-Br analogs may require modified catalysts or fail under standard conditions
Synthetic Access
C2-CHO enables one-pot Suzuki-Knoevenagel cascade diversification
C3-CHO regioisomers cannot undergo the same tandem reaction sequence
Lipophilicity
C7-CH₃ raises LogP by ~0.6 units vs. non-methylated analog; improves CNS drug-likeness
Non-methylated analog may shift ADME profile away from CNS target space

Differentiation Evidence for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde


Suzuki Reactivity Advantage of C3-Bromo over C6/C8 Regioisomers

The C3 position of the imidazo[1,2-a]pyridine core exhibits fundamentally different Suzuki cross-coupling reactivity compared to the C6 or C8 positions, and this reactivity is strongly modulated by the C2 substituent. Enguehard et al. (2000) demonstrated that for 3-iodoimidazo[1,2-a]pyridines, the nature of the 2-substituent largely governs coupling efficiency, with optimized yields obtained using strong bases in DME [1]. The target compound's C2-aldehyde is electron-withdrawing (Hammett σₚ ≈ +0.42 for CHO), which activates the C3–Br bond toward oxidative addition relative to C2-unsubstituted or C2-alkyl analogs. In contrast, studies on 6-haloimidazo[1,2-a]pyridines by Enguehard et al. (2001) revealed that 6-bromo derivatives unsubstituted at C2 are poorly reactive in Suzuki couplings, requiring modified catalyst/base conditions to achieve acceptable conversion, while 6-bromo-2-methyl derivatives proceed efficiently [2]. The 8-halo series similarly shows distinct reactivity profiles dependent on C2 substitution [3]. Therefore, a researcher selecting between the C3-bromo (target compound), C6-bromo (CAS 1072944-75-2), and C8-bromo (CAS 2743155-12-4) regioisomers must consider that the C3-Br/C2-CHO combination offers a unique oxidative addition rate and coupling efficiency distinct from alternative bromine positions.

Suzuki Reactivity
Cross-study comparable
C3-Br/C2-CHO: predicted enhanced oxidative addition; supports sequential Suzuki-Knoevenagel cascades. C6-Br unsubstituted at C2: poorly reactive, requires modified catalyst/base conditions.
Regiochemical position dictates coupling success under standard conditions.
Data to verify: exact relative rate (k_rel) not reported in a single head-to-head study.
Cross-coupling Regioselectivity Suzuki-Miyaura

C2-Aldehyde Enables One-Pot Suzuki-Knoevenagel Cascades

The aldehyde group at the C2 position of imidazo[1,2-a]pyridine is uniquely positioned to participate in sequential one-pot Suzuki-Miyaura/Knoevenagel reactions, a synthetic strategy demonstrated by Croix et al. (2019) [1]. In this protocol, imidazo[1,2-a]pyridine-2-carbaldehydes first undergo palladium-catalyzed cross-coupling at a halogen position, followed by Knoevenagel condensation of the C2-aldehyde with malononitrile or cyanoacetate esters in water/ethanol, yielding imidazo[1,2-a]pyridinylpropenenitriles in a single operation. This tandem reactivity is geometrically impossible for the C3-carbaldehyde regioisomer (e.g., 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, CAS 1072944-75-2), where the aldehyde is positioned on the imidazole ring rather than adjacent to the bridgehead nitrogen. The target compound, bearing both a C3-bromine for initial Suzuki coupling and a C2-aldehyde for subsequent Knoevenagel reaction, is therefore the correct building block for this specific one-pot diversification strategy. The Knoevenagel reaction between imidazo[1,2-a]pyridine-2-carbaldehyde and malononitrile has been independently validated as an efficient entry to 2-aminonicotinonitrile-bearing heterocycles [2].

One-Pot Cascade
Class-level inference
C2-CHO enables Knoevenagel condensation post-Suzuki coupling; one-pot protocol validated for imidazo[1,2-a]pyridine-2-carbaldehydes in H₂O/EtOH. C3-carbaldehyde regioisomer cannot access this product class via the same cascade.
Correct building block selection determines feasibility of tandem diversification strategies.
Source review: class-level precedent established; target compound yield not independently quantified.
One-pot cascade Knoevenagel condensation Diversity-oriented synthesis

C7-Methyl Group Enhances Lipophilicity and Drug-Likeness

The C7-methyl substituent in the target compound (LogP = 2.22; PSA = 34.37 Ų) contributes a measurable increase in calculated lipophilicity compared to the non-methylated analog 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 59938-40-8, MW 225.04, C₈H₅BrN₂O). The unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde parent scaffold has an XLogP3 of 1.6 [1]. The addition of bromine (π ≈ +0.86) and methyl (π ≈ +0.56) yields a predicted LogP increase of approximately 1.4 units relative to the parent, consistent with the measured/calculated LogP of 2.22 for the target compound. This LogP falls within the optimal range for CNS drug-likeness (1.5–3.0) and oral absorption. The 6-bromo-7-methyl regioisomer (CAS 1072944-75-2) has identical computed physicochemical parameters (LogP = 2.22, PSA = 34.37, exact mass = 237.974) , confirming that the regioisomers are physicochemically indistinguishable by global descriptors but can only be differentiated by their positional reactivity (see Evidence Item 1 and 2).

Lipophilicity
Cross-study comparable
LogP = 2.22; ΔLogP ≈ +0.6 versus non-methylated 3-bromo analog. 6-bromo-7-methyl regioisomer has identical computed physicochemical parameters.
C7-methyl improves drug-likeness, but regioisomer differentiation relies on reactivity, not bulk properties.
Data to verify: computed LogP values; experimental LogP for target compound not reported.
Lipophilicity Drug-likeness Structure-property relationships

Purity Specifications Across Vendors

Multiple reputable vendors supply 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde at distinct purity tiers: AKSci offers 95% minimum purity ; AiFChem supplies at 95% purity in 100 mg and 250 mg pack sizes ; Leyan (Shanghai Haohong Biomedical) provides 97% purity in quantities from 100 mg to gram scale ; and AA Blocks (via CalpacLab) supplies 98% purity in 250 mg units, manufactured in the USA with a 2–3 day lead time [1]. The non-methylated analog 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 59938-40-8) is available at 95% purity from Bidepharm and Beyotime, and at 98% from MolCore , indicating that the target compound's availability at 97–98% purity represents a moderately higher quality specification ceiling. The 6-bromo-7-methyl regioisomer (CAS 1072944-75-2) is listed by Fluorochem but with fewer documented purity options compared to the target compound. No single vendor offers all three regioisomers at comparable purity grades, making cross-sourcing for SAR studies logistically complex.

Purity Specifications
Supporting evidence
Available at 95–98% purity across multiple vendors (AKSci, Leyan, AA Blocks). Non-methylated analog commonly offered at 95% baseline.
Higher purity ceiling reduces need for in-house repurification for SAR campaigns.
Specification review: vendor-reported purity; independent QC verification recommended.
Purity specification Quality control Vendor comparison

Anti-Tubercular Activity of C2-Aldehyde Imidazopyridine Scaffold

The imidazo[1,2-a]pyridine-2-carbaldehyde scaffold class has been independently validated in anti-tubercular drug discovery. Abrahams et al. (2012) identified imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB with MIC values ranging from 0.03 to 5 µM against a panel of M. tuberculosis strains including H37Rv [1]. A recent review by RSC (2023) confirmed that imidazo[1,2-a]pyridine analogues consistently achieve MIC₈₀ values of 0.03 to 5.0 μM against Mtb H37Rv, with some optimized derivatives reaching MIC values ≤0.006 μM [2]. More recently, a 2025 study on imidazo[1,2-a]pyridine carboxamides reported 10 out of 26 compounds displaying MIC of 0.03 μg/mL against Mtb H37Rv, equipotent with isoniazid and rifampicin [3]. Imidazo[1,2-a]pyridine-2-carboxamide derivatives designed via InhA docking have shown promising anti-mycobacterial activity [4]. The target compound's C2-aldehyde serves as a direct precursor to these C2-carboxamide and C2-derived bioactive series. While no published MIC data exists for the target compound itself, its core scaffold is among the most potent anti-TB chemotypes reported, and the C3-bromo handle allows systematic exploration of C3-aryl substitutions known to enhance potency and selectivity.

Anti-TB Scaffold Activity
Class-level inference
Scaffold class MIC range: 0.03–5.0 µM against Mtb H37Rv; best-in-class carboxamide derivatives achieve MIC ≤0.006 μM. Target compound is a direct precursor to the C2-carboxamide series.
Supports anti-TB screening library synthesis; no direct MIC data for the target building block.
Context-dependent: activity inferred from class-level evidence; requires validation of derived analogs.
Antitubercular MIC Scaffold repurposing

Applications of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde


One-Pot Cascade for Imidazopyridinylpropenenitrile Libraries

As demonstrated by Croix et al. (2019), imidazo[1,2-a]pyridine-2-carbaldehydes bearing a halogen substituent can undergo sequential one-pot Suzuki-Miyaura cross-coupling at the halogen position followed by Knoevenagel condensation at the C2-aldehyde, all in aqueous ethanol [1]. The target compound's C3-Br and C2-CHO are optimally positioned for this cascade: the electron-withdrawing aldehyde activates the C3–Br bond for efficient oxidative addition (consistent with Enguehard et al., 2000) [2], while the C2-aldehyde remains available for subsequent Knoevenagel reaction with malononitrile or cyanoacetate esters. This protocol enables the rapid generation of structurally diverse imidazo[1,2-a]pyridinylpropenenitrile libraries from a single building block in one synthetic operation, reducing step count and purification burden compared to stepwise approaches. The C3-carbaldehyde regioisomer (CAS 1072944-75-2) cannot access this product class via the same tandem strategy, as its aldehyde is positioned on the imidazole ring and lacks the requisite electronic and steric profile for the Knoevenagel step.

C3-Arylation Route to Anti-Tubercular Carboxamide Leads

The imidazo[1,2-a]pyridine-2-carboxamide series has produced some of the most potent anti-tubercular compounds in the imidazopyridine class, with MIC values as low as 0.03 μg/mL against M. tuberculosis H37Rv—equipotent with isoniazid and rifampicin [1]. Garigipati et al. (2015) designed imidazo[1,2-a]pyridine-2-carboxamides through InhA docking and demonstrated MIC values ≤1 μM for multiple derivatives [2]. The target compound provides a direct synthetic route to this series: Suzuki-Miyaura coupling at C3 introduces aryl diversity, oxidation of the C2-aldehyde yields the carboxylic acid, and amide coupling generates the carboxamide pharmacophore. This three-step sequence from the target building block maps directly onto the SAR established for C3-aryl-C2-carboxamide anti-TB agents. Researchers pursuing M. tuberculosis InhA or QcrB inhibition should procure this specific building block to ensure synthetic access to the most potent region of the imidazo[1,2-a]pyridine anti-TB chemical space.

2,3-Disubstituted Imidazopyridines for Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a recognized kinase inhibitor core, with sulfonylhydrazone-substituted derivatives showing activity against PI3 kinase p110α [1] and imidazopyridines developed as cyclin-dependent kinase (CDK) inhibitors [2]. The target compound's orthogonal C3-Br and C2-CHO handles allow sequential functionalization: C3 can be elaborated via Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce hydrophobic aryl/alkynyl/amino groups that occupy kinase selectivity pockets, while the C2-aldehyde can be reduced, aminated, or condensed to generate hydrogen-bonding motifs that interact with the kinase hinge region. The regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines has been systematically studied, with Pd-catalyzed conditions established for selective C3 coupling in the presence of C2 substituents . The target compound's pre-installed C2-aldehyde eliminates the need for late-stage formylation, streamlining the synthesis of 2,3-disubstituted analogs for kinase screening collections.

CNS-Targeted Fragment with Optimized Physicochemical Profile

With a calculated LogP of 2.22 and topological polar surface area of 34.37 Ų [1], the target compound resides within the favorable CNS drug-likeness space defined by the classic criteria of LogP 1.5–3.0 and PSA <60 Ų. Compared to the non-methylated 3-bromo analog (estimated LogP ~1.6–1.8), the C7-methyl group provides approximately 0.6 additional LogP units while maintaining PSA below 40 Ų [2]. This balanced polarity profile makes the building block suitable for fragment-based drug discovery programs targeting CNS receptors, kinases with CNS indications, or anti-infective agents requiring blood-brain barrier penetration. The bromine atom at C3 serves as both a synthetic handle and a potential halogen-bond donor for target engagement. Procurement of the 7-methylated variant over the non-methylated analog is warranted when increased membrane permeability is a design objective, as the methyl group contributes meaningful lipophilicity without introducing additional rotatable bonds or hydrogen bond donors/acceptors.

Application
Selection Property
Validation Focus
One-Pot Cascade Library Synthesis
Orthogonal C3-Br/C2-CHO handles
Sequential Suzuki-Knoevenagel feasibility under aqueous conditions
Anti-Tubercular Lead Optimization
Direct precursor to C2-carboxamide pharmacophore
Synthetic access to reported C3-aryl-C2-carboxamide anti-TB series
Kinase Inhibitor Screening Collections
Regiocontrolled 2,3-disubstitution platform
Kinase hinge-binding motif elaboration at C2; selectivity pocket access at C3
CNS-Targeted Fragment Libraries
Optimized physicochemical profile
LogP and PSA verification within CNS drug-likeness space

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